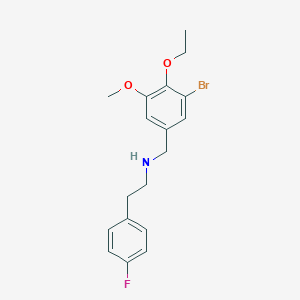![molecular formula C25H35N3O5S B283328 2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-cyclohexylacetamide](/img/structure/B283328.png)
2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-cyclohexylacetamide is a complex organic compound with a unique structure that includes various functional groups such as aminosulfonyl, ethoxy, and phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-cyclohexylacetamide typically involves multiple steps, starting from readily available starting materials. The process generally includes:
Formation of the Aminosulfonyl Intermediate: This step involves the reaction of a sulfonamide with an appropriate amine to form the aminosulfonyl group.
Ethylation and Phenylation: The intermediate is then subjected to ethylation and phenylation reactions to introduce the ethoxy and phenyl groups.
Coupling Reaction: The final step involves coupling the intermediate with N-cyclohexylacetamide under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-cyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-cyclohexylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Pathways: Affecting biochemical pathways by interacting with receptors or signaling molecules.
Altering Cellular Functions: Influencing cellular processes such as apoptosis, proliferation, or differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{2-[4-(aminosulfonyl)phenyl]ethyl}-5-methyl-2-pyrazinecarboxamide
- Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Uniqueness
2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-cyclohexylacetamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.
Eigenschaften
Molekularformel |
C25H35N3O5S |
|---|---|
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
N-cyclohexyl-2-[2-ethoxy-4-[[2-(4-sulfamoylphenyl)ethylamino]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C25H35N3O5S/c1-2-32-24-16-20(17-27-15-14-19-8-11-22(12-9-19)34(26,30)31)10-13-23(24)33-18-25(29)28-21-6-4-3-5-7-21/h8-13,16,21,27H,2-7,14-15,17-18H2,1H3,(H,28,29)(H2,26,30,31) |
InChI-Schlüssel |
APFHYAOXXZSYIC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)NC3CCCCC3 |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1,3-benzothiazol-2-yl)benzyl]acetamide](/img/structure/B283246.png)
![4-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]benzenesulfonamide](/img/structure/B283249.png)
![4-{[2-(Benzyloxy)-5-chlorobenzyl]amino}benzenesulfonamide](/img/structure/B283250.png)
![4-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283251.png)
![({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B283252.png)
![({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B283253.png)
![4-{[4-(Allyloxy)-3-chloro-5-methoxybenzyl]amino}benzenesulfonamide](/img/structure/B283255.png)
![N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B283257.png)
![({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B283258.png)
![N-[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]-N-(4-pyridinylmethyl)amine](/img/structure/B283261.png)
![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B283263.png)
![N-tert-butyl-2-(2-ethoxy-4-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B283264.png)
![N-(tert-butyl)-2-[2-chloro-4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B283265.png)

